(3-Phenoxyphenyl)methyl 2-methylprop-2-enoate
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Overview
Description
(3-Phenoxyphenyl)methyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, (3-phenoxyphenyl)methyl ester, is an organic compound with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.307 g/mol . This compound is characterized by its phenoxyphenyl and methylprop-2-enoate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2-methylprop-2-enoate typically involves the esterification of 3-phenoxybenzyl alcohol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(3-Phenoxyphenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methyl 2-methylprop-2-enoate involves interactions with specific molecular targets and pathways. The compound’s phenoxy group can interact with enzymes and receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxyphenyl)methyl 2-methylprop-2-enoate
- (4-Methoxyphenyl)methyl 2-methylprop-2-enoate
- (3-Chlorophenyl)methyl 2-methylprop-2-enoate
Uniqueness
(3-Phenoxyphenyl)methyl 2-methylprop-2-enoate is unique due to its phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
134096-28-9 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16O3/c1-13(2)17(18)19-12-14-7-6-10-16(11-14)20-15-8-4-3-5-9-15/h3-11H,1,12H2,2H3 |
InChI Key |
HRYZIYWIOWUKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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